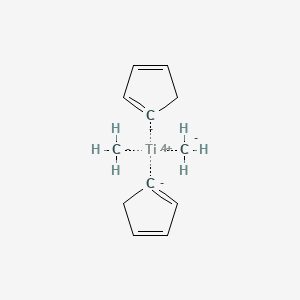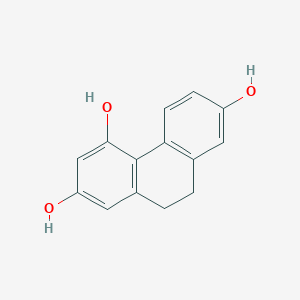
2,4,7-Trihydroxy-9,10-dihydrophenanthrene
概要
説明
2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative that can be isolated from the air-dried whole plant of Pholidota chinensis Lindl. This compound has shown potent activities in various assays, including DPPH radical-scavenging, with an IC50 value of 16.2 μM .
準備方法
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be synthesized through the hydroxylation and hydrogenation of phenanthrene. The compound is typically isolated from natural sources, such as the Pholidota chinensis Lindl. plant, through extraction and purification processes involving solvents like ethanol . Industrial production methods may involve similar extraction techniques, followed by large-scale purification processes to obtain the compound in sufficient quantities for research and application .
化学反応の分析
2,4,7-Trihydroxy-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of radical scavenging and antioxidant activities.
Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in studies related to inflammation and immune responses.
Medicine: Its radical-scavenging properties are explored for potential therapeutic applications in diseases involving oxidative stress.
Industry: The compound can be used in the development of materials with antioxidant properties
作用機序
The mechanism of action of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene involves its ability to scavenge free radicals and inhibit nitric oxide production. This activity is primarily due to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. The compound’s effects on molecular targets and pathways, such as NF-κB and metabolic enzymes, contribute to its anti-inflammatory and antioxidant properties .
類似化合物との比較
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be compared with other dihydrophenanthrene derivatives, such as:
- 4,7-Dihydroxy-2,3,6-trimethoxyphenanthrene
- 4,6,7-Trihydroxy-2,3-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene
These compounds share similar structural features but differ in the number and position of hydroxyl and methoxy groups. The unique arrangement of hydroxyl groups in this compound contributes to its specific radical-scavenging and anti-inflammatory activities .
特性
IUPAC Name |
9,10-dihydrophenanthrene-2,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKVXUXKVNUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


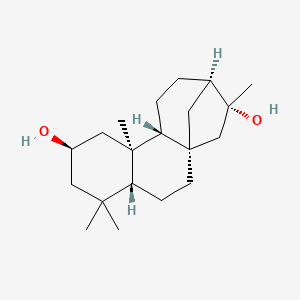
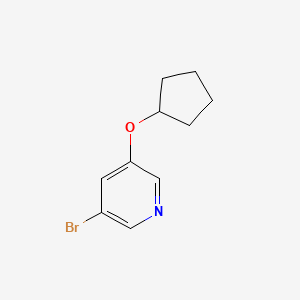
![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
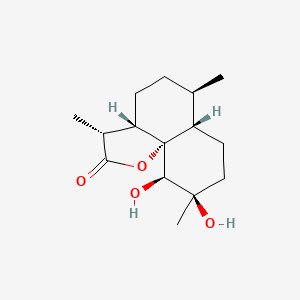
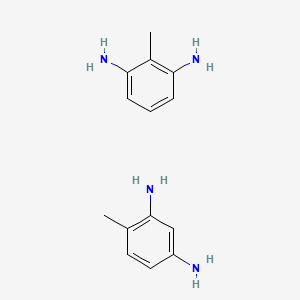




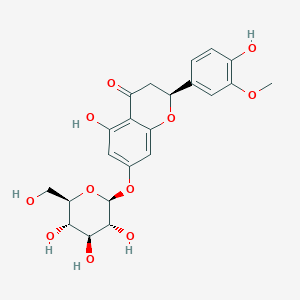

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
